Ergosta-5,24(28)-diene-3,7,16-triol

Description

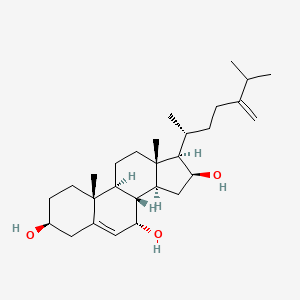

Structure

3D Structure

Properties

IUPAC Name |

(3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20+,21+,22+,23-,24+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFBMTZMSJDIO-LOCPLYNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Isolation Methodologies of Ergosta 5,24 28 Diene 3,7,16 Triol

Advanced Extraction and Purification Techniques for Ergosta-5,24(28)-diene-3,7,16-triol

The isolation of pure this compound from its natural matrix is a multi-step process involving extraction to separate it from the initial biomass, followed by chromatographic techniques to purify it from other co-extracted compounds.

The initial step in isolating sterols from plant or fungal material involves extraction with an appropriate solvent. The choice of solvent is critical and is based on the polarity of the target compound.

For the isolation of ergosta-5,24(28)-dien-3β,7β,16β-triol from Amoora yunnanensis, researchers utilized an ethanol (B145695) (EtOH) extract of the bark. researchgate.netresearchgate.net This indicates that the compound has sufficient polarity to be soluble in ethanol.

In general, sterol extraction employs a range of solvents and techniques. A common strategy involves a sequential extraction with solvents of increasing polarity. For instance, a non-polar solvent like petroleum ether or n-hexane might first be used to remove lipids and non-polar compounds. ulpgc.es Subsequently, a more polar solvent such as ethanol, methanol (B129727), or a mixture like methanol/dichloromethane is used to extract the sterols. researchgate.net The crude extract obtained after solvent evaporation is then subjected to further purification.

Following extraction, chromatographic methods are indispensable for the purification of specific sterols from the complex mixture of the crude extract.

Column Chromatography (CC): This is a fundamental purification technique used for the large-scale separation of compounds. For sterol isolation, silica (B1680970) gel is the most common stationary phase. The crude extract is loaded onto the column, and a solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol), is passed through it. By gradually increasing the polarity of the mobile phase, compounds are eluted based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound. The isolation of ergosta-5,24(28)-dien-3β,7β,16β-triol from the ethanol extract of Amoora yunnanensis would have involved such chromatographic steps to separate it from other sterols and triterpenes present in the extract. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography, making it ideal for the final purification of a compound. For sterols, reverse-phase HPLC is frequently used, employing a non-polar stationary phase (like C18) and a polar mobile phase (such as methanol, acetonitrile (B52724), or a mixture with water). mdpi.com The compound is detected as it elutes from the column using a detector, commonly a UV detector, as sterols typically absorb UV light at specific wavelengths. This method is also used for the quantification of specific sterols in an extract.

Table 2: General Chromatographic Methods for Sterol Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial fractionation and purification |

| HPLC (Reverse-Phase) | C18 | Methanol, Acetonitrile, Water | Final purification and quantification |

Advanced Fractionation and Isolation Procedures

The isolation of this compound from its natural sources is a multi-step process that relies on advanced chromatographic techniques to separate this specific sterol from a complex mixture of other secondary metabolites. Fungi, particularly from genera such as Ganoderma and Aspergillus, are known producers of a diverse array of sterols and triterpenoids, necessitating a sophisticated purification strategy. nih.govnih.govnih.gov The general approach involves initial extraction followed by a series of chromatographic fractionations, culminating in the isolation of the pure compound.

The initial crude extract, typically obtained using solvents like ethanol or methanol, is often subjected to a preliminary separation using silica gel column chromatography. nih.govnih.gov This step allows for the separation of compounds based on their polarity. Fractions are eluted using a gradient of solvents, commonly starting with a non-polar solvent such as hexane and gradually increasing the polarity by adding ethyl acetate or methanol. nih.gov

Fractions that show the presence of steroidal compounds, often identified by thin-layer chromatography (TLC), are then pooled and subjected to further purification. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique frequently employed for the fine separation of sterols with similar structures. nih.govnih.govmdpi.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of methanol, acetonitrile, and water. mdpi.comipb.pt

For the final purification of this compound, preparative HPLC or crystallization is often utilized. nih.govnih.gov Preparative HPLC allows for the isolation of the compound in larger quantities, while crystallization can yield a highly pure solid form of the sterol. researchgate.net The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov

The following table outlines a representative advanced fractionation and isolation procedure for this compound based on methodologies reported for similar fungal sterols.

| Step | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| 1 | Initial Fractionation | Silica Gel Column Chromatography | Hexane-Ethyl Acetate gradient | To separate the crude extract into fractions of varying polarity. |

| 2 | Secondary Fractionation | Sephadex LH-20 Column Chromatography | Methanol or Chloroform-Methanol mixture | To further separate fractions based on molecular size and polarity. |

| 3 | Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Acetonitrile-Methanol or Methanol-Water gradient | To separate closely related sterol compounds. |

| 4 | Final Isolation | Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Crystallization | Isocratic or shallow gradient elution (e.g., Methanol-Water) | To obtain the pure compound. |

Advanced Structural Elucidation and Stereochemical Analysis of Ergosta 5,24 28 Diene 3,7,16 Triol

Comprehensive Spectroscopic Techniques for Structural Determination

The elucidation of the planar structure of Ergosta-5,24(28)-diene-3,7,16-triol, including its carbon skeleton and the placement of functional groups, relies on the synergistic use of nuclear magnetic resonance spectroscopy and mass spectrometry, complemented by vibrational and electronic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, provides information about the chemical environment of individual protons and carbon atoms, respectively.

¹H-NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. Key signals for this compound would include those for the hydroxyl protons, olefinic protons of the two double bonds, and the numerous methine, methylene (B1212753), and methyl protons of the steroidal core and its side chain.

¹³C-NMR spectra indicate the number of chemically non-equivalent carbon atoms and their nature (methyl, methylene, methine, or quaternary). The chemical shifts of the carbon atoms attached to the hydroxyl groups (C-3, C-7, C-16) and the carbons involved in the double bonds (C-5, C-6, C-24, C-28) are particularly diagnostic.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule and for assigning the positions of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Table 1: Representative NMR Data for Ergostane-type Steroids (Note: Specific data for this compound is not publicly available in this format. This table is a composite representation based on related structures.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 3 | ~71.8 | ~3.5 (m) | H-1, H-2, H-4 | H-1, H-2, H-4 |

| 5 | ~140.9 | - | H-4, H-6, H-7 | - |

| 6 | ~121.5 | ~5.3 (br d) | H-4, H-7 | H-4, H-7 |

| 7 | ~74.5 | ~3.8 (m) | H-6, H-8, H-14 | H-6, H-8 |

| 16 | ~75.0 | ~4.0 (m) | H-15, H-17, H-20 | H-15, H-17 |

| 24(28) | ~156.7 | - | H-23, H-25, H-28 | - |

| 28 | ~106.0 | ~4.7, ~4.6 (s) | H-23, H-25 | H-23, H-25 |

High-Resolution Mass Spectrometry (HR-MS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the precise molecular formula of a compound. ymdb.ca For this compound, HR-MS would confirm the molecular formula as C₂₈H₄₆O₃. phytopurify.com Electrospray ionization (ESI) is a soft ionization technique commonly used in MS that allows the analysis of intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations. ymdb.ca

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of the ergostane (B1235598) skeleton is well-characterized and would show characteristic losses of the hydroxyl groups as water molecules and cleavage of the side chain, further confirming the structure deduced from NMR data. ymdb.ca

Vibrational and Electronic Spectroscopy (e.g., Infrared, Ultraviolet-Visible) for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. Absorptions corresponding to C=C stretching of the double bonds would appear around 1640-1680 cm⁻¹, and C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems within a molecule. The isolated double bond at C-5 and the terminal methylene group at C-24(28) in this compound would not show significant absorption in the standard UV-Vis range (200-800 nm). However, if there were conjugated double bonds, as seen in related compounds like ergosterol (B1671047), a characteristic absorption pattern would be observed. nist.gov

Stereochemical Assignment and Conformational Analysis

Beyond the planar structure, the three-dimensional arrangement of atoms (stereochemistry) is critical to a molecule's biological activity. This includes both the relative and absolute configuration of stereocenters.

Determination of Absolute and Relative Stereochemistry (e.g., β-configuration at C-3, C-7, C-16)

The stereochemistry of the hydroxyl groups and the ring junctions in sterols is crucial. The β-configuration indicates that the substituent is pointing "up" from the plane of the steroid nucleus, while an α-configuration points "down." For this compound, the stereochemistry at C-3, C-7, and C-16 is often specified as (3β,7α,16β) or other variations depending on the natural source. chemnorm.com

The relative stereochemistry is primarily determined using NOESY NMR experiments. For example, a NOESY correlation between a proton at C-3 and the methyl protons at C-19 would support a β-orientation for the hydroxyl group at C-3. Similar analyses of correlations around C-7 and C-16 would help to establish the relative orientations of these hydroxyl groups with respect to the rest of the molecule. The coupling constants (J-values) from the ¹H-NMR spectrum also provide valuable information about the dihedral angles between adjacent protons, which can help to define the stereochemistry.

Determining the absolute configuration often requires more advanced techniques such as X-ray crystallography of a suitable crystal, or by chemical correlation to a compound of known absolute stereochemistry.

Chiral Analysis and Optical Rotation Studies for Enantiomeric Purity and Configuration

This compound is a chiral molecule due to its multiple stereocenters. Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation, [α]D, is a characteristic value for a pure enantiomer under specific conditions (concentration, solvent, temperature, and wavelength of light). While the sign and magnitude of the optical rotation can provide evidence for a particular enantiomer, it is not in itself sufficient to determine the absolute configuration without comparison to a known standard. However, it is an excellent method for confirming the enantiomeric purity of a sample.

Biosynthetic Pathways and Metabolic Interconnections of Ergosta 5,24 28 Diene 3,7,16 Triol

Precursor Compounds and Early Isoprenoid Biosynthesis Leading to Ergostane (B1235598) Skeleton

The journey to any sterol, including Ergosta-5,24(28)-diene-3,7,16-triol, begins with the universal building blocks of isoprenoid synthesis. In most eukaryotes, this is the mevalonate (B85504) (MVA) pathway. frontiersin.orgmdpi.com The process commences with the conversion of Acetyl-CoA into mevalonic acid. mdpi.com Through a series of ATP-dependent reactions, mevalonic acid is converted into two activated five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org

These C5 units are the fundamental precursors for all isoprenoids. wikipedia.org They are sequentially condensed to form larger molecules: first the C15 molecule farnesyl diphosphate (FPP), and then two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase to produce the C30 triterpene, squalene. mdpi.com Squalene represents a major branch point, being the first metabolite committed to sterol synthesis. mdpi.com

The linear squalene molecule undergoes cyclization to form the characteristic four-ring steroid nucleus. In fungi and animals, squalene is first converted to 2,3-oxidosqualene (B107256), which is then cyclized by lanosterol (B1674476) synthase to form lanosterol. frontiersin.orgnih.gov Lanosterol is the crucial precursor for the ergostane skeleton, which is the foundational structure of ergosterol (B1671047) and its many derivatives. nih.govspringermedizin.de The ergostane skeleton is defined as a C28 sterol, featuring a methyl group at the C-24 position, a hallmark of fungal sterols. wikipedia.orgresearchgate.net

Enzymatic Transformations and Key Hydroxylases in this compound Formation (e.g., C-5 Sterol Desaturase, C-7 and C-16 Hydroxylases)

The transformation from the basic lanosterol skeleton to this compound involves a series of specific enzymatic modifications, including desaturations and hydroxylations.

C-5 Sterol Desaturase : The introduction of the double bond at the C-5 position is a critical step catalyzed by a C-5 sterol desaturase, an enzyme encoded by the ERG3 gene in yeast. nih.govresearchgate.net This enzyme acts on an ergostane precursor, likely ergosta-7,22-dienol, to create the Δ⁵,⁷ diene system characteristic of many mature fungal sterols. researchgate.net The presence of the C-5 double bond is a key feature of the target compound.

C-7 and C-16 Hydroxylases : The addition of hydroxyl (-OH) groups at positions C-7 and C-16 is accomplished by specific hydroxylase enzymes. These are typically cytochrome P450 monooxygenases (CYPs), which are known to be involved in the functionalization of the steroid nucleus in fungi. nih.govasm.org Fungal CYPs can catalyze rare reactions like 7β-hydroxylation of androstane (B1237026) steroids. nih.gov While the specific enzymes responsible for hydroxylating the ergostane skeleton at C-7 and C-16 to produce this particular triol are not extensively characterized, their action represents a significant diversification from the main ergosterol pathway. Other sterol hydroxylases, such as sterol 27-hydroxylase, are known to be involved in bile acid synthesis and vitamin D metabolism, highlighting the broad capability of this enzyme class to modify sterol structures. hmdb.canih.gov

Formation of the 24(28)-diene : The double bond at position 24(28) in the side chain is another hallmark of the ergosterol biosynthetic pathway. This feature is typically introduced after the initial demethylations of lanosterol, on intermediates such as zymosterol, which is then methylated at C-24 to form fecosterol. frontiersin.org Subsequent enzymatic steps lead to the formation of the 24(28) double bond, resulting in precursors like ergosta-5,7,22,24(28)-tetraen-3β-ol, which has been demonstrated as an intermediate in ergosterol biosynthesis in yeast. rsc.org

The combination of these enzymatic activities—desaturation of the B-ring and multiple hydroxylations on both the ring system and the side chain—transforms a common ergostane precursor into the specific triol, this compound.

Comparative Biosynthesis Across Diverse Biological Systems (e.g., Fungal vs. Plant vs. Marine Sterol Pathways)

While the early stages of isoprenoid synthesis are largely conserved, the post-squalene pathways diverge significantly across different kingdoms of life, leading to distinct primary sterols.

Fungal Systems : As discussed, fungi typically synthesize ergosterol via the lanosterol intermediate. frontiersin.org The pathway is characterized by demethylations at C-4 and C-14, methylation at C-24, and a series of desaturations. nih.gov The production of ergostane-type steroids like this compound is a hallmark of fungal metabolism, often occurring as secondary metabolites that branch off the main ergosterol pathway. nih.gov

Plant Systems : In plants, the cyclization of 2,3-oxidosqualene is catalyzed by cycloartenol (B190886) synthase, yielding cycloartenol instead of lanosterol. mdpi.com Cycloartenol serves as the precursor to a wide array of phytosterols (B1254722), such as sitosterol, stigmasterol, and campesterol. mdpi.com A key distinguishing feature of plant sterol synthesis is the presence of two methylation steps at C-24, leading to 24-ethyl groups, which are absent in most fungi. mdpi.com

Marine Systems : The sterol biosynthesis pathways in marine organisms are exceptionally diverse. Many marine invertebrates lack the ability to synthesize sterols de novo and instead rely on modifying sterols obtained from their diet, which often consists of algae. iupac.org Marine algae and diatoms produce a vast array of unique sterols. Marine sponges, for example, are known for containing unusual sterols with modified skeletons or side chains. iupac.org Furthermore, conjugation pathways, particularly sulfation, are prominent in marine organisms. nih.govnih.gov

This comparative context strongly suggests that this compound is of fungal origin, given its characteristic ergostane skeleton.

Role of this compound within Broader Sterol Metabolism and its Derivatives

While primary sterols like ergosterol have well-defined roles in maintaining membrane fluidity and function, heavily modified sterols such as this compound are often synthesized as secondary metabolites with specialized functions. frontiersin.orgnih.gov These functions can include roles in chemical defense, signaling, or as precursors to other bioactive molecules.

The multiple hydroxyl groups on this compound make it a versatile scaffold for further chemical modification. It can serve as a precursor for the synthesis of other compounds, potentially with pharmaceutical applications like anticancer or antifungal agents. The biological activities of related ergostane-type steroids are well-documented. For instance, another ergostane triol, Ergosta-7-22-diene-2β,3α,9α-triol (EGDT), isolated from the medicinal mushroom Ganoderma lucidum, has been shown to exhibit anti-proliferative effects by downregulating the epidermal growth factor receptor (EGFR). mdpi.com This highlights the potential for hydroxylated ergostane derivatives to possess significant bioactivity.

Glycosylation and Other Conjugation Pathways Affecting this compound Metabolism

The hydroxyl groups of sterols, particularly the one at the C-3 position, are common sites for conjugation reactions, which alter the molecule's physical properties and biological functions.

Glycosylation : In fungi and plants, sterols can be glycosylated to form steryl glycosides (SGs). nih.govnih.gov This reaction is catalyzed by sterol glycosyltransferases (SGTs), which typically use UDP-glucose as a sugar donor to attach a glucose molecule to the 3β-hydroxyl group of the sterol. nih.govnih.gov Fungi predominantly use their primary sterol, ergosterol, to produce ergosterol 3β-D-glucoside. nih.gov It is plausible that a polyhydroxylated sterol like this compound could also be a substrate for SGTs, leading to the formation of a more water-soluble glycoside derivative. This modification can impact membrane properties and cellular signaling. nih.gov

Sulfation : Another important conjugation pathway, especially prevalent in marine organisms, is sulfation. nih.gov Sterol sulfates are formed by the action of sulfotransferases (SULTs), which transfer a sulfo group from a donor molecule to the sterol's hydroxyl group. nih.gov In marine diatoms, sulfated sterols have been identified as regulatory molecules involved in processes like cell death. nih.govresearchgate.net While less common in fungi, the presence of multiple hydroxyl groups on this compound presents potential sites for such modifications, should the necessary enzymatic machinery be present.

These conjugation pathways represent a further layer of metabolic complexity, transforming the sterol into derivatives with potentially new and distinct roles within the organism.

Exploration of Biological Activities and Mechanisms of Action of Ergosta 5,24 28 Diene 3,7,16 Triol

Cytotoxic and Anti-proliferative Effects against Cancer Cell Lines (in vitro studies)

Anti-tumor and Anti-angiogenic Potentials in Preclinical Cell and Animal Models

There is currently a lack of specific preclinical studies investigating the anti-tumor and anti-angiogenic properties of Ergosta-5,24(28)-diene-3,7,16-triol. However, the ergostane (B1235598) skeleton is a common feature in many natural compounds demonstrating significant anti-cancer effects. nih.gov

Ergosterol (B1671047), the primary sterol in fungi, and its derivatives have shown cytotoxic activity against various cancer cell lines. For instance, ergosterol has been reported to inhibit the growth of Hep2 cancer cells and shows differential effects on prostate cancer cells, inhibiting androgen-dependent LNCaP cells while promoting the proliferation of androgen-independent DU-145 cells. nih.gov This suggests that the anti-tumor effects can be cell-line specific and may involve interactions with hormone receptors. nih.gov

Other ergostane steroids, such as those isolated from the mushroom Ganoderma lucidum, have demonstrated both anti-tumor and anti-angiogenic activities. These compounds have been shown to inhibit the proliferation of human tumor cells and human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis. The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy as it cuts off the nutrient supply to tumors.

The anti-angiogenic potential of related compounds has been demonstrated in various assays, including the inhibition of endothelial cell migration and tube formation, and in ex vivo models like the rat aortic ring assay. mdpi.comnih.gov The mechanism often involves the modulation of key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov While data for this compound is not available, its structural similarity to these active compounds suggests it may possess similar anti-tumor and anti-angiogenic potential, warranting future investigation.

Table 1: Anti-tumor and Anti-angiogenic Activities of Selected Ergostane-Type Steroids

| Compound/Extract | Model System | Observed Effect | Potential Mechanism of Action |

| Ergosterol | Hep2 cancer cells | Inhibition of cell growth (IC50 of 40 μM/mL) | Pro-oxidant properties |

| Ergosterol | LNCaP prostate cancer cells | Antiproliferative action | Ligand for the androgen receptor |

| Ganoderma lucidum Ergosterol Derivatives | Human tumor cells (e.g., HepG2) and HUVECs | Inhibition of proliferation | Anti-tumor and anti-angiogenic activities |

| Methyl Hydroxychalcone | Rat aortic ring assay, HUVECs | Inhibition of micro-vessel sprouting and tube formation | Inhibition of VEGF signaling pathway |

This table presents data from related compounds to infer the potential activities of this compound, for which direct data is not currently available.

Other Investigated Biological Activities (e.g., Immunomodulatory, Antibacterial)

Direct studies on the immunomodulatory or antibacterial activities of this compound are not prominent in the existing literature. However, the family of ergostane steroids has been a source of compounds with diverse biological effects, including the modulation of the immune system and antimicrobial properties.

Immunomodulatory agents can act by either stimulating or suppressing the immune response. drugbank.comd-nb.info Compounds like thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have demonstrated anti-cancer effects through mechanisms that include the modulation of T-cell and NK-cell functions and the production of cytokines like IL-2. d-nb.infonih.gov Some fungal ergosteroids have been noted for their potential in treating allergic diseases by affecting mast cells. researchgate.net The complex structure of this compound, with its multiple hydroxyl groups, suggests it could interact with biological macromolecules and potentially exert immunomodulatory effects.

Regarding antibacterial activity, many natural products are investigated for their ability to combat bacterial infections. While specific data for this compound is absent, some vendor information suggests that related compounds may have antibacterial properties. cymitquimica.com For example, ergosterol peroxide, another derivative, is known to exhibit antibacterial and antiviral activities. chemfaces.cn This suggests that the ergostane framework can be a scaffold for developing new antimicrobial agents.

Table 2: Other Potential Biological Activities of Ergostane-Type Steroids

| Compound Class/Derivative | Investigated Activity | Findings from Related Compounds |

| Ergostane Steroids | Immunomodulatory | Potential to treat allergic diseases by affecting mast cells. researchgate.net |

| Ergosterol Peroxide | Antibacterial / Antiviral | Exhibits antibacterial and antiviral properties. chemfaces.cn |

This table is based on activities observed in structurally similar compounds, as direct experimental data for this compound is not available.

Structure-Activity Relationship (SAR) Studies of this compound and its Chemically Modified Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the development of more potent and selective drugs. nih.govnih.gov For this compound, a comprehensive SAR study has not been published. However, by comparing its structure to other ergostane steroids with known biological activities, we can infer potential SAR insights.

This compound possesses a characteristic ergostane skeleton with key functional groups:

Hydroxyl groups (-OH) at positions 3, 7, and 16. The number, position, and stereochemistry of hydroxyl groups are critical for the biological activity of steroids. For example, the presence of hydroxyl groups can increase the compound's polarity and its ability to form hydrogen bonds with target proteins.

Double bonds at C5-C6 and C24-C28. The position and number of double bonds in the steroid nucleus and the side chain can significantly affect the molecule's conformation and its interaction with biological targets.

Comparing this structure to other ergostanes provides clues:

Ergosterol (Ergosta-5,7,22-trien-3β-ol): Has a different pattern of unsaturation in the B-ring (C7-C8 double bond) and the side chain (C22-C23 double bond), and only one hydroxyl group at C3. Its varied biological activities, including antifungal and potential anti-tumor effects, highlight the importance of the core structure. nih.gov

Ergosterol Peroxide (Ergosta-6,22-diene-3β,5α,8α-triol): The introduction of a peroxide bridge and additional hydroxyl groups dramatically alters its biological profile, conferring it with significant anti-tumor, anti-inflammatory, and antimicrobial activities. This underscores the impact of oxygen-containing functional groups.

Other Ergostane Triols and Tetrols: Studies on various trihydroxy and tetrahydroxy ergostane derivatives from natural sources show that the specific placement of hydroxyl groups is crucial for their cytotoxic and anti-angiogenic effects.

The unique combination of a Δ5 double bond and hydroxyl groups at C-3, C-7, and C-16 in this compound suggests a distinct biological profile that awaits experimental validation. The methylene (B1212753) group at C24 in the side chain is also a feature that could influence its interaction with metabolic enzymes or cellular receptors. Future synthesis of analogs with modifications at the hydroxyl positions or the side chain would be invaluable for elucidating a definitive SAR.

Table 3: Structural Comparison of this compound and Related Compounds

| Compound Name | Key Structural Features |

| This compound | -OH at C3, C7, C16; Double bonds at C5, C24(28) |

| Ergosterol | -OH at C3; Double bonds at C5, C7, C22 |

| Ergosterol Peroxide | -OH at C3, C5, C8 (as peroxide bridge); Double bonds at C6, C22 |

| Antrosterol (Ergostatrienol) | -OH at C3; Triene system |

Chemical Synthesis, Modifications, and Derivatization Strategies for Ergosta 5,24 28 Diene 3,7,16 Triol

Synthetic Approaches to the Ergostane (B1235598) Steroid Core Structure

The ergostane skeleton, a C28 steroid framework, is a common motif in fungi, where ergosterol (B1671047) is the principal sterol. nih.gov The construction of this core structure can be achieved through total synthesis or biosynthetic pathways.

Biosynthesis: The natural assembly of the ergostane core begins with the acyclic triterpene, squalene (B77637). libretexts.org Through a series of enzyme-catalyzed reactions, squalene is first converted to squalene oxide. libretexts.org A subsequent polyene cyclization cascade, initiated by the opening of the epoxide ring, generates the tetracyclic sterol precursor, lanosterol (B1674476). libretexts.org In fungi, lanosterol undergoes further modifications, including the introduction of a methyl group at C24 by the enzyme S-adenosylmethionine (SAM), to form the characteristic ergostane side chain. libretexts.org

Total Synthesis: Laboratory-based total synthesis provides a non-natural route to the ergostane core and its analogues. These multi-step sequences offer the flexibility to create structures not found in nature. For instance, the total synthesis of ergosta-5,8-dien-3β-ol, an uncommon sterol, has been successfully developed. researchgate.net Key chemical reactions often employed in steroid synthesis include:

Diels-Alder Reactions: This cycloaddition can be used to construct the B-ring of the steroid nucleus. libretexts.org

Birch Reduction: A dissolving metal reduction used to selectively reduce aromatic rings, a key step in some steroid syntheses. researchgate.net

Hydrogenation: Catalytic hydrogenation is used to saturate double bonds in a stereocontrolled manner. researchgate.net

These synthetic strategies provide access to the fundamental four-ring nucleus and side chain of the ergostane family, setting the stage for the introduction of specific functional groups found in compounds like Ergosta-5,24(28)-diene-3,7,16-triol.

Semisynthesis and Targeted Chemical Modification of this compound

Given the complexity of total synthesis, semisynthesis from abundant natural precursors is a more practical and common approach for producing specific ergostane derivatives. Ergosterol, being the major sterol in most fungi, is the most logical starting material for the semisynthesis of related compounds. nih.gov

The conversion of a readily available ergostane, such as ergosterol or 24-methylenecholesterol (B1664013) nist.govnih.gov, to this compound would require the targeted introduction of hydroxyl (-OH) groups at the C-7 and C-16 positions. This process involves highly specific oxidation reactions. The challenge lies in achieving regioselectivity (modifying the correct carbon atom) and stereoselectivity (creating the correct 3D orientation of the new functional group) without disturbing the existing functionalities, such as the C-3 hydroxyl group and the double bonds at C-5 and C-24(28). Chemical synthesis of stellasterol (B124364) from ergosterol demonstrates the feasibility of such targeted modifications on the ergostane framework. nih.gov

Derivatization for Enhanced Bioactivity, Selectivity, or Analytical Tagging

Derivatization involves chemically altering a parent molecule to produce analogues with improved properties. For this compound, derivatization of its three hydroxyl groups is a primary strategy for modulating its biological activity, selectivity, or for introducing tags for analytical studies.

Enhanced Bioactivity and Selectivity: The creation of derivatives can significantly impact a compound's efficacy. For example, esterification or etherification of the hydroxyl groups can alter the molecule's polarity, affecting its ability to cross cell membranes and potentially increasing its bioavailability. nih.gov More complex modifications, such as the creation of nitrogenous hybrids like conio-azasterol, represent another avenue for generating novel bioactivity. nih.gov

Analytical Tagging: For metabolic and mechanistic studies, it is often necessary to label the steroid. This can be achieved by incorporating isotopes, such as tritium (B154650) (³H), into the molecule. For example, [3α-³H]-cholesta-8,14-dien-3β-ol has been prepared via chemical synthesis to trace its enzymatic conversion in liver homogenates. researchgate.net A similar strategy could be applied to this compound to track its metabolic fate and identify its cellular targets.

| Strategy | Approach | Example/Rationale | Potential Outcome |

| Core Synthesis | Total Synthesis | Use of Diels-Alder and Birch reduction reactions. libretexts.orgresearchgate.net | Access to novel, non-natural ergostane analogues. |

| Semisynthesis | Modification of Natural Precursor | Targeted hydroxylation of abundant ergosterol. nih.gov | Efficient production of this compound. |

| Derivatization | Esterification/Etherification | Conversion of -OH groups to acetate (B1210297) or methyl ether groups. nih.gov | Enhanced bioavailability and modified activity. |

| Derivatization | Isotopic Labeling | Introduction of ³H or ¹⁴C into the steroid backbone. researchgate.net | Facilitates tracking in biological systems for analytical studies. |

| Biotransformation | Microbial Conversion | Use of fungal cultures to introduce hydroxyl groups. researchgate.net | Stereospecific and regiospecific synthesis of derivatives. |

| Glycodiversification | Enzymatic Glycosylation | Attachment of sugar moieties to hydroxyl groups. | Novel glycosides with altered solubility and bioactivity. |

Enzymatic Biotransformation and Glycodiversification Strategies for Novel Derivatives

Biotransformation utilizes enzymes or whole microbial cells to perform specific chemical modifications that are often difficult to achieve through traditional chemistry. This approach is particularly valuable for steroid chemistry due to the high regio- and stereoselectivity of enzymes.

Enzymatic Biotransformation: The hydroxylation of steroid cores is a well-known capability of cytochrome P450 mixed-function oxidases. nih.govyoutube.com These enzymes are central to the synthesis of steroid hormones like corticosteroids in vertebrates. nih.gov Similarly, microbial systems, particularly fungi, are a rich source of enzymes that can hydroxylate ergostane-type steroids. Fungi are known to produce a wide array of ergosterol metabolites, including oxidized forms like ergosterol peroxide. nih.govresearchgate.net By incubating this compound or a suitable precursor with selected microbial cultures or isolated enzymes, it is possible to generate novel hydroxylated or otherwise modified derivatives. Studies on the enzymatic conversion of other sterols in rat liver homogenates provide a model for how such transformations can be investigated. researchgate.net

Glycodiversification: This strategy involves the enzymatic attachment of sugar molecules (glycosylation) to a natural product, creating glycosides. The hydroxyl groups at positions 3, 7, and 16 of this compound are ideal attachment points for sugar moieties. This process, typically catalyzed by enzymes called glycosyltransferases, can produce mono-, di-, or tri-glycosylated derivatives. Glycosylation can dramatically alter the physicochemical properties of the parent steroid, often leading to increased water solubility, altered stability, and novel biological activities. This approach represents a powerful tool for generating a library of new derivatives from a single steroid scaffold for biological screening.

Analytical Methodologies for Quantitative and Qualitative Research of Ergosta 5,24 28 Diene 3,7,16 Triol

Chromatographic Quantification Methods (e.g., HPLC-UV/CAD, GC-FID, GC-MS with appropriate derivatization)

Chromatographic techniques are the cornerstone for the separation and quantification of Ergosta-5,24(28)-diene-3,7,16-triol. The choice of method often depends on the sample matrix, the concentration of the analyte, and the required level of structural information.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD) is a common approach for the analysis of non-volatile sterols like this compound.

HPLC-UV: Ergostane-type steroids with conjugated double bond systems exhibit characteristic UV absorption maxima. For instance, ergosterol (B1671047), a related compound, is readily detected at 282 nm due to the conjugated double bonds in its B ring. cerealsgrains.org While this compound lacks the conjugated diene system found in ergosterol, its isolated double bonds may still allow for detection at lower wavelengths, typically around 200-210 nm. However, sensitivity and selectivity can be limited at these wavelengths due to interference from other co-eluting compounds. A simple HPLC-DAD method has been developed for the quantification of ergosterol in lichens and mushrooms using a C18 column and isocratic elution with methanol (B129727), with detection at 280 nm. researchgate.net A similar approach could be adapted for this compound, although the optimal wavelength would need to be determined.

HPLC-CAD: Charged Aerosol Detection offers a more universal detection method for non-volatile analytes that lack a strong chromophore. The response is largely independent of the chemical structure of the analyte, making it suitable for the quantification of this compound without the need for a specific UV-absorbing feature.

Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is another powerful technique for sterol analysis. However, due to the low volatility and presence of polar hydroxyl groups, derivatization is a mandatory step prior to GC analysis of this compound. nih.gov

GC-FID: Following derivatization, GC-FID can provide reliable quantification of the total amount of the derivatized triol. It is a robust and cost-effective method for routine analysis.

GC-MS: This is the gold standard for the identification and quantification of volatile compounds. Derivatization not only improves the volatility and thermal stability of the analyte but can also yield characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov Common derivatization reagents for steroids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Microwave-accelerated derivatization has been shown to significantly reduce reaction times compared to traditional thermal methods. nih.gov The resulting trimethylsilyl (B98337) (TMS) ethers of this compound would be amenable to GC-MS analysis. While a specific mass spectrum for derivatized this compound is not readily available in the literature, analysis of related ergostane (B1235598) steroids can provide insights into expected fragmentation patterns. For example, the NIST WebBook provides mass spectra for Ergosta-5,24(28)-dien-3-ol, which can serve as a reference for the core structure. nist.gov

A typical GC-MS method for anabolic steroids, which could be adapted, utilizes a capillary column such as an HP-5MS and a temperature program to separate the derivatized compounds. unb.br

| Parameter | HPLC-UV/CAD | GC-FID/MS (with derivatization) |

| Stationary Phase | C18 or other reversed-phase columns | HP-5MS or similar non-polar capillary column |

| Mobile/Carrier Gas | Acetonitrile (B52724)/Methanol/Water gradients | Helium or Hydrogen |

| Detection | UV (200-210 nm), CAD | FID, MS (Electron Ionization) |

| Derivatization | Not required | Required (e.g., silylation) |

| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable derivatives |

Advanced Spectroscopic Techniques for Trace Analysis and Metabolomic Profiling

For the detection of trace amounts of this compound and for its inclusion in broader metabolomic studies, more sensitive and selective techniques are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of steroids in complex biological matrices without the need for derivatization. nih.gov A method for the quantification of other phytosterols (B1254722) from Aloe vera gel has been validated using LC-MS/MS, demonstrating excellent sensitivity and precision. researchgate.net This approach could be adapted for this compound. The method typically involves:

Chromatographic separation: Using a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile and water.

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often preferred for sterols due to their lipophilic nature. researchgate.net

Mass Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing high selectivity and sensitivity.

Metabolomic profiling using high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, coupled with either GC or LC, allows for the untargeted or targeted analysis of a wide range of metabolites, including this compound. These techniques provide accurate mass measurements, which aid in the identification of unknown compounds and the elucidation of metabolic pathways.

Method Validation and Quality Control in this compound Analysis in Complex Matrices

To ensure the reliability and accuracy of analytical data, any quantitative method for this compound must be thoroughly validated. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by comparing the mass spectra of the analyte in the sample with that of a reference standard.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (intra-day and inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A validated LC-MS/MS method for phytosterols reported a high coefficient of determination (>0.999) for the calibration curve, with an LOQ in the range of 2.3-4.1 ng/mL and average recoveries between 95% and 105%. Intra-day and inter-day precision were found to be within 2.6-6.4% and 3.8-7.3%, respectively. researchgate.net Similar performance characteristics would be expected for a validated method for this compound.

Quality control (QC) samples at different concentration levels (low, medium, and high) should be included in each analytical run to monitor the performance of the method and ensure the validity of the results.

Optimized Sample Preparation and Extraction Protocols for Biological and Natural Product Extracts

The extraction of this compound from its source material is a critical step that can significantly impact the accuracy and precision of the analysis. The choice of extraction method depends on the nature of the sample matrix.

For fungal and plant materials , a common and effective procedure involves saponification followed by liquid-liquid extraction:

Saponification: The sample is heated with a strong alkaline solution (e.g., ethanolic potassium hydroxide) to hydrolyze esterified sterols and saponify fats. researchgate.net

Extraction: The non-saponifiable lipids, which include the free sterols, are then extracted into an organic solvent such as n-hexane, diethyl ether, or chloroform.

Purification: The crude extract may require further purification to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

A validated procedure for the extraction of sterols from edible oils using radiolabelled compounds demonstrated that a well-defined saponification-extraction method can achieve quantitative recovery of sterols. nih.gov

For biological fluids like plasma or serum, a protein precipitation step with a solvent like acetonitrile or methanol is often the first step, followed by liquid-liquid extraction or solid-phase extraction to isolate the sterols.

The following table summarizes a general extraction protocol for this compound from a fungal source:

| Step | Procedure | Purpose |

| 1. Homogenization | The fungal material is dried and ground to a fine powder. | To increase the surface area for efficient extraction. |

| 2. Saponification | The powdered sample is refluxed with alcoholic KOH. | To release free sterols from their esters and saponify fats. |

| 3. Extraction | The mixture is cooled and extracted with an organic solvent (e.g., n-hexane). | To transfer the non-polar sterols into the organic phase. |

| 4. Washing | The organic extract is washed with water to remove residual alkali and water-soluble impurities. | To purify the extract. |

| 5. Drying | The organic phase is dried over an anhydrous salt (e.g., sodium sulfate). | To remove traces of water. |

| 6. Evaporation | The solvent is evaporated under reduced pressure to yield the crude sterol extract. | To concentrate the analyte. |

| 7. Reconstitution | The residue is redissolved in a suitable solvent for chromatographic analysis. | To prepare the sample for injection. |

Chemotaxonomic and Ecological Significance of Ergosta 5,24 28 Diene 3,7,16 Triol in Natural Systems

Role of Ergosta-5,24(28)-diene-3,7,16-triol as a Chemotaxonomic Marker for Species Classification

The distribution of secondary metabolites, including sterols, is often specific to certain taxa, making them valuable as chemotaxonomic markers for classifying and differentiating species. While this compound has not been prominently featured in chemotaxonomic studies, the principle remains applicable. The unique hydroxylation pattern at positions 3, 7, and 16 on the ergostane (B1235598) backbone represents a specific enzymatic pathway. The presence of this pathway and its resulting product would likely be restricted to a particular species or genus of fungus.

Fungal genera such as Ganoderma and Pleurotus are known for producing a wide array of structurally distinct ergostane-type steroids. nih.govnih.gov For instance, various ganoderic acids and other triterpenoids from Ganoderma species are used to distinguish them. nih.gov Similarly, different sterols are characteristic of various Aspergillus and Saccharomyces mutants. If this compound were to be consistently isolated from a specific fungal taxon, it could serve as a distinctive marker for its identification, complementing traditional morphological and genetic methods.

Table 1: Examples of Ergostane-Type Steroids and Their Fungal Sources This table illustrates the diversity of ergostane steroids within fungi, highlighting their potential as chemotaxonomic markers.

| Compound Name | Fungal Source(s) |

| Ergosterol (B1671047) | Ubiquitous in most fungi |

| Ergosta-7-22-diene-2β,3α,9α-triol | Ganoderma lucidum (mycelia) mdpi.com |

| Ergosta-5,8-dien-3β-ol | Aspergillus and Saccharomyces mutants nih.gov |

| Cerevisterol (Ergosta-7,22-diene-3β,5,6β-triol) | Saccharomyces cerevisiae, Boletaceae family, Pleurotus sajor-caju |

Ecological Interactions and Physiological Functions within Producer Organisms

The physiological role of this compound within the organisms that produce it has not been directly studied. However, its function can be inferred from its structural relationship to ergosterol, the primary sterol in fungal cell membranes. mdpi.com Ergosterol is essential for maintaining the integrity, fluidity, and proper function of these membranes, analogous to the role of cholesterol in animal cells. mdpi.comontosight.ai

Ergostane derivatives, including hydroxylated forms like triols, are metabolites of ergosterol and are believed to play similar or modified roles. nih.gov A structurally similar compound, Ergosta-5,24(28)-diene-3,7,19-triol, is known to be a crucial component of fungal cell membranes, where it helps regulate membrane-bound enzymes and transport proteins. ontosight.ai The three hydroxyl groups on this compound would increase its polarity compared to ergosterol. This change in polarity could influence its specific orientation and interaction with the phospholipid bilayer, potentially localizing it to specific membrane domains or modifying membrane permeability in a unique way. These steroids are vital for cell growth, division, and responding to environmental stressors. ontosight.ai

Table 2: Structural Comparison of Related Ergostane Steroids

| Compound Name | Core Structure | Key Functional Groups |

| Ergosterol | Ergostane | C3-OH; Double bonds at C5, C7, C22 |

| This compound | Ergostane | C3-OH, C7-OH, C16-OH; Double bonds at C5, C24(28) |

| Ergosta-5,24(28)-diene-3,7,19-triol | Ergostane | C3-OH, C7-OH, C19-OH; Double bonds at C5, C24(28) ontosight.ai |

| 24-Methylenecholesterol (B1664013) (Ergosta-5,24(28)-dien-3-ol) | Ergostane | C3-OH; Double bonds at C5, C24(28) nist.gov |

Bioavailability, Biotransformation, and Fate in Environmental Systems

There is no specific data on the bioavailability, biotransformation, or environmental fate of this compound. To understand its likely behavior, we can again turn to the more extensively studied ergosterol. Ergosterol itself exhibits low water and oil solubility, which limits its oral bioavailability. nih.gov

The introduction of three hydroxyl groups to the ergostane skeleton, as seen in this compound, would significantly increase the molecule's polarity. This increased polarity would likely:

Decrease Volatility: The compound would be less likely to be transported through the atmosphere.

Influence Adsorption: The polar hydroxyl groups would likely increase its adsorption to organic matter and clay particles in soil and sediment.

The biotransformation of sterols in the environment is primarily carried out by microorganisms. It is expected that this compound would be biodegradable, with microbes cleaving its side chain and opening its ring structure over time. Its increased hydroxylation might make it more susceptible to initial oxidative enzymatic attack compared to ergosterol.

Regarding bioavailability, research on ergosterol has shown that its uptake can be enhanced through nano-sized delivery vehicles, which overcome its poor solubility. nih.gov The higher polarity of the triol derivative might slightly alter its absorption characteristics, but it would likely still be considered a compound with low bioavailability in higher organisms without specific transport mechanisms.

Table 3: Pharmacokinetic Properties of Ergosterol (Reference Compound) This data, from oral administration in rats, provides a baseline for predicting the behavior of related sterols. nih.gov

| Parameter | Value | Description |

| Cmax | 2.27 µg/mL | Maximum plasma concentration |

| Tmax | 8.00 h | Time to reach maximum plasma concentration |

| t1/2 | 5.90 h | Elimination half-life |

| Bioavailability | Low | Increased via encapsulation (e.g., 4.9-fold with PLGA nanoparticles) nih.gov |

Future Research Directions and Translational Perspectives for Ergosta 5,24 28 Diene 3,7,16 Triol

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway leading to Ergosta-5,24(28)-diene-3,7,16-triol has not been fully elucidated. While it is presumed to derive from the main fungal sterol, ergosterol (B1671047), the specific enzymes responsible for the hydroxylation at positions C-7 and C-16 are unknown. The parent pathway for ergosterol biosynthesis is well-documented and involves a series of enzymatic steps starting from lanosterol (B1674476). researchgate.net Most fungal sterols are characterized by the methylation of lanosterol at C-24, followed by demethylations and double bond transformations. researchgate.net

Future research should focus on identifying the specific cytochrome P450 monooxygenases or other hydroxylases that catalyze the addition of hydroxyl groups onto the ergostane (B1235598) scaffold to produce this particular triol. A promising strategy involves genome mining of fungi known to produce related sterols, followed by heterologous expression and characterization of candidate enzymes. Understanding the regulation of this pathway is equally important. The biosynthesis of sterols in fungi is tightly controlled by feedback mechanisms and transcriptional regulation to maintain sterol homeostasis, which is crucial for cell membrane integrity and function. frontiersin.org Investigating the transcriptional factors, such as Upc2 and Ecm22 in yeast, that respond to sterol levels could reveal how the production of this compound is controlled. nih.gov

Comprehensive Investigation of Novel Biological Activities and Multi-Target Mechanisms

While many ergostane-type steroids isolated from fungi exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, the specific bioactivities of this compound remain uncharacterized. mdpi.com Research into structurally similar compounds provides a compelling basis for future investigations.

For instance, other ergostane triols have demonstrated significant biological effects. One such compound, Ergosta-7-22-diene-2β,3α,9α-triol, was found to have anti-proliferative effects on nasopharyngeal carcinoma cells by downregulating the EGFR signaling pathway. mdpi.com Another study on (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol showed it could induce differentiation in osteoblastic cells, suggesting a role in bone metabolism; this activity was dependent on the hydroxyl groups at C-5 and C-6. researchgate.net Similarly, ergosta-5,24(28)-diene-3β,7α-diol, which shares the same core structure but lacks the C-16 hydroxyl group, exhibited cytotoxicity against murine leukemia cells. nih.gov

These findings suggest that this compound could possess novel activities. A thorough investigation should involve screening the compound against various cell lines (e.g., cancer, immune, neuronal cells) and in different disease models. A multi-target approach would be essential to uncover its mechanism of action, exploring its effects on multiple signaling pathways simultaneously.

Rational Design and Synthesis of this compound Analogs for Specific Research Applications

The total synthesis of this compound has not been widely reported, presenting an opportunity for synthetic chemistry. Developing a robust synthetic route would not only confirm its structure but also enable the creation of analogs for structure-activity relationship (SAR) studies. The synthesis of related sterols, such as ergosta-5,8-dien-3β-ol, has been achieved using established chemical strategies that could be adapted for this purpose. researchgate.net

Rational design of analogs would be guided by the biological activities discovered for the parent compound. For example, if the triol shows anticancer activity, analogs could be synthesized to explore the importance of each hydroxyl group and the double bonds for its function. Modifications could include:

Modification of the side chain: To investigate its influence on potency and selectivity.

Alteration of the steroid ring system: To probe the structural requirements for its biological effect.

These analogs would serve as valuable chemical probes to identify biological targets and refine the therapeutic potential of this class of molecules.

Integration of Systems Biology and Omics Approaches (e.g., Sterolomics, Metabolomics) in this compound Research

Systems biology offers a powerful framework for understanding the complex roles of sterols. nih.gov "Sterolomics," a specialized branch of metabolomics, aims to profile the complete set of sterols in a biological system. nih.govnih.gov Applying sterolomics to fungi that produce this compound could reveal how its abundance changes in response to genetic modifications or environmental stress.

By integrating sterolomics data with other omics approaches, such as transcriptomics and proteomics, researchers can build comprehensive models of sterol metabolism. researchgate.net For example, correlating the production of this compound with the expression levels of specific genes could help pinpoint the elusive biosynthetic enzymes (as discussed in 9.1). Furthermore, observing which metabolic and signaling pathways are altered when the triol's concentration changes can provide clues about its biological function. researchgate.net This holistic approach is essential for placing the compound within the broader context of fungal biology and identifying its network-level effects.

Table 1: Proposed Research Strategies for this compound

| Section | Research Focus | Proposed Methodologies | Expected Outcome |

|---|---|---|---|

| 9.1 | Biosynthesis | Genome Mining, Heterologous Gene Expression, Fungal Genetics | Identification of specific hydroxylases and regulatory factors. |

| 9.2 | Biological Activity | Cell-Based Assays (Anticancer, Anti-inflammatory), In Vivo Disease Models | Discovery of novel bioactivities and mechanisms of action. |

| 9.3 | Analog Development | Total Synthesis, Chemical Modification, Structure-Activity Relationship (SAR) Studies | Creation of potent and selective analogs for research and therapeutic use. |

| 9.4 | Systems-Level Understanding | Sterolomics, Metabolomics, Transcriptomics, Integrated Network Analysis | A comprehensive view of the sterol's role in cellular metabolism and regulation. |

| 9.5 | Detection & Characterization | Advanced GC-MS/LC-MS, High-Throughput Screening (HTS), Automated Sample Preparation | Improved methods for rapid and sensitive analysis of the sterol and its derivatives. |

Methodological Advancements in High-Throughput Detection and Characterization of Sterol Derivatives

Progress in understanding this compound and its analogs is contingent on robust analytical methods. The primary techniques for sterol analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netspringernature.com Future research will benefit from methodological advancements that increase throughput, sensitivity, and comprehensiveness.

Key areas for advancement include:

Improved Derivatization: For GC-MS analysis, sterols are often derivatized (e.g., silylation) to increase their volatility and improve chromatographic separation. springernature.comgoogle.com Developing faster and more efficient derivatization protocols is crucial.

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which aids in the confident identification of unknown sterols and their metabolites in complex biological extracts. numberanalytics.com

Automation and High-Throughput Screening (HTS): The integration of robotic liquid handlers for sample preparation can dramatically increase the number of samples processed. nih.gov Automated workflows combining extraction, derivatization, and analysis enable large-scale sterolomics studies and the screening of extensive compound libraries for biological activity. biotage.comnih.gov

Advanced Chromatographic Techniques: The use of advanced column chemistries and separation techniques, such as supercritical fluid chromatography (SFC), can provide better resolution of sterol isomers, which often have very similar structures. nih.gov

These methodological improvements are essential for supporting the large-scale data generation required by systems biology approaches and for accelerating the discovery of the biological roles of novel sterols like this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol |

| 24,25-dihydrolanosterol |

| This compound |

| Ergosta-5,24(28)-diene-3β,7α-diol |

| Ergosta-5,8-dien-3β-ol |

| Ergosta-7-22-diene-2β,3α,9α-triol |

| Ergosterol |

| Lanosterol |

Q & A

Q. How to address low yields in synthetic or semi-synthetic routes?

- Modify protecting groups (e.g., silyl ethers for hydroxyls) to stabilize intermediates during total synthesis. Biocatalytic approaches, such as using immobilized enzymes for selective oxidation, improve efficiency over traditional chemical methods .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in isolation and characterization studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.